molecular formula C20H25NO2S B12254930 N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide

Cat. No.: B12254930
M. Wt: 343.5 g/mol
InChI Key: XKHBHRFUKJGPKS-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes a hydroxyl group, a methylsulfanyl group, and two phenyl rings

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-3,3-diphenylpropanamide

InChI

InChI=1S/C20H25NO2S/c1-24-13-12-18(22)15-21-20(23)14-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19,22H,12-15H2,1H3,(H,21,23)

InChI Key

XKHBHRFUKJGPKS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,3-diphenylpropanoic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under specific conditions to form the desired amide bond. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to certain targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-hydroxy-4-(methylsulfanyl)butyl]-3,3-diphenylpropanamide can be compared with similar compounds such as:

  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide
  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-phenylpropanamide

These compounds share similar structural features but differ in the number and position of phenyl rings. The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

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